11-Aminoundecanoic acid

概要

説明

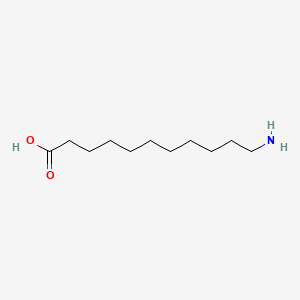

11-Aminoundecanoic acid is an organic compound with the formula H₂N(CH₂)₁₀CO₂H. This white solid is classified as both an amine and a fatty acid.

準備方法

11-Aminoundecanoic acid is industrially prepared from undecylenic acid, which is derived from castor oil. The synthesis involves several steps :

Transesterification of Castor Oil: Castor oil is transesterified with methanol to produce methyl ricinoleate.

Pyrolysis of Methyl Ricinoleate: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.

Hydrolysis of Methyl Undecenoate: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.

Hydrobromination of 10-Undecenoic Acid: 10-undecenoic acid is hydrobrominated to form 11-bromoundecanoic acid.

Amination: Finally, 11-bromoundecanoic acid is aminated to produce this compound.

化学反応の分析

11-Aminoundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Polymerization: It is polymerized to form Nylon-11.

Common reagents used in these reactions include hydrogen bromide for hydrobromination and sodium hydroxide for hydrolysis. Major products formed include Nylon-11 and various intermediates like 11-bromoundecanoic acid .

科学的研究の応用

Polyamide Production

Polyamide 11 (Nylon-11)

The most significant application of 11-aminoundecanoic acid is its use as a monomer in the production of polyamide 11. This polymer is derived from renewable resources, offering an ecological profile that is advantageous compared to other thermoplastics. Key properties include:

- Low Moisture Absorption: Due to its non-polar structure, nylon-11 exhibits lower moisture absorption compared to nylon-6 or nylon-66.

- Chemical Stability: It demonstrates excellent resistance to hydrocarbons and thermal stability.

- Low Temperature Performance: Nylon-11 maintains toughness at temperatures as low as -70 °C.

| Property | Polyamide 11 | Comparison with Nylon-6 and Nylon-66 |

|---|---|---|

| Moisture Absorption | Low | Higher in Nylon-6 and Nylon-66 |

| Chemical Stability | Excellent | Varies among different nylons |

| Low Temperature Toughness | -70 °C | Not specified for others |

Biomedical Applications

Hydrogels for Tissue Engineering

Recent studies have explored the use of this compound in creating peptide-based hydrogels that mimic extracellular matrices. These hydrogels are promising for various biomedical applications:

- Cell Culture Support: Hydrogels provide a three-dimensional environment conducive to cell growth.

- Controlled Drug Delivery: They can be engineered to release therapeutic agents in a controlled manner.

A study highlighted the use of AUDA-based hydrogels in tissue engineering, demonstrating their biocompatibility and mechanical properties suitable for supporting cell viability and migration .

Environmental Applications

Biodegradation Studies

Research has identified organisms capable of metabolizing this compound, indicating potential for environmental remediation. A notable study isolated a strain of Pseudomonas that can utilize AUDA as its sole carbon source, suggesting avenues for biodegradation of nylon-11 waste products .

Chemical Derivatives and Functionalization

Gelling Agents and Insecticides

Through acylation processes, derivatives of this compound can be synthesized to create gelling agents for both water and organic solvents. Additionally, chloroacetyl derivatives have shown efficacy as fungicides and insecticides, expanding the compound's utility in agriculture .

Case Study 1: Polyamide 11 in Automotive Applications

A study demonstrated the effectiveness of nylon-11 in automotive brake lines due to its chemical stability and low moisture absorption, which enhances performance under varying environmental conditions.

Case Study 2: Hydrogel Development

Research conducted on peptide-based hydrogels incorporating AUDA showed improved mechanical properties over traditional gels, making them suitable for drug delivery systems in clinical settings.

作用機序

The primary mechanism of action of 11-aminoundecanoic acid is its polymerization to form Nylon-11. The amine group reacts with the carboxylic acid group to form amide bonds, resulting in long polymer chains. These polymers exhibit high mechanical strength, thermal stability, and chemical resistance .

類似化合物との比較

11-Aminoundecanoic acid is unique due to its specific chain length and functional groups, which make it suitable for Nylon-11 synthesis. Similar compounds include:

12-Aminododecanoic Acid: Used in the synthesis of Nylon-12.

Adipic Acid: A precursor for Nylon-6,6.

Caprolactam: Used in the production of Nylon-6.

These compounds differ in their chain lengths and specific applications, but all serve as important monomers in the production of various polyamides.

生物活性

11-Aminoundecanoic acid (11-AUA), a derivative of undecanoic acid, has garnered attention for its biological activities and potential applications in various fields, including biomedicine and environmental science. This article synthesizes current research findings on the biological activity of 11-AUA, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₂₃NO₂

- CAS Number : 2432-99-7

Toxicological Profile

Acute Toxicity

Studies indicate that 11-AUA exhibits relatively low acute toxicity in mammals. In dietary studies with Sprague-Dawley rats, doses up to 20,000 ppm were administered without significant adverse effects at lower doses. The No Observed Adverse Effect Level (NOAEL) was established at 5,000 ppm (approximately 472 mg/kg/day for males) .

Genotoxicity and Carcinogenicity

In vitro assays have shown that 11-AUA does not induce gene mutations in bacteria or chromosomal aberrations in Chinese hamster ovary (CHO) cells. However, a slight increase in Sister Chromatid Exchanges (SCEs) was observed, which was not deemed significant in vivo . Carcinogenicity studies revealed an increased incidence of transitional-cell carcinomas in male rats at high doses (7,500 and 15,000 ppm), but no significant tumorigenic effects were noted in mice .

Metabolism and Biodegradation

Recent research has isolated a strain of Pseudomonas capable of metabolizing 11-AUA as a sole carbon and nitrogen source. This discovery highlights the potential for bioremediation applications, particularly in degrading nylon polymers that release 11-AUA upon hydrolysis . The metabolic pathway involves extracellular hydrolases that facilitate the breakdown of nylon into simpler compounds like 11-AUA.

Biological Applications

Cell Culture Substrates

this compound has been explored as a component in peptide-derived hydrogels for cell culture applications. These hydrogels support cell growth and differentiation, offering a promising avenue for tissue engineering and regenerative medicine . The ability to modulate gel properties through the incorporation of amino acids like 11-AUA enhances their functionality as scaffolds for cellular applications.

Case Studies

- Toxicology Study on Rats

- Biodegradation Study

Summary Table of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity; NOAEL at 5,000 ppm |

| Genotoxicity | Not mutagenic; slight SCE increase but not significant |

| Carcinogenicity | Increased tumors in male rats at high doses; no effect in mice |

| Metabolism | Utilized by Pseudomonas as carbon/nitrogen source |

| Cell Culture Use | Supports growth/differentiation in peptide-derived hydrogels |

特性

IUPAC Name |

11-aminoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOSQNAUYHMCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-80-8 | |

| Record name | 11-Aminoundecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020077 | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992), Dry Powder, White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2432-99-7, 25035-04-5, 25587-80-8 | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylon-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025587808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecanoic acid, 11-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Aminoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-aminoundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1-oxo-1,11-undecanediyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Undecanoic acid, 11-amino-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFU34976HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 378 °F (NTP, 1992) | |

| Record name | 11-AMINOUNDECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。